2-[(4,6-Dimethylpyrimidin-5-yl)oxy]aceticacid
Description
2-[(4,6-Dimethylpyrimidin-5-yl)oxy]acetic acid is a pyrimidine derivative characterized by a pyrimidine ring substituted with two methyl groups at positions 4 and 6, and an acetic acid moiety linked via an oxygen atom at position 3. Pyrimidine derivatives are widely studied for their pharmacological and agrochemical applications due to their structural versatility and bioactivity .
Properties
Molecular Formula |
C8H10N2O3 |
|---|---|
Molecular Weight |
182.18 g/mol |
IUPAC Name |
2-(4,6-dimethylpyrimidin-5-yl)oxyacetic acid |
InChI |
InChI=1S/C8H10N2O3/c1-5-8(13-3-7(11)12)6(2)10-4-9-5/h4H,3H2,1-2H3,(H,11,12) |
InChI Key |
CSXLDDUWVIULLX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC=N1)C)OCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of 2-[(4,6-Dimethylpyrimidin-5-yl)oxy]acetic acid generally involves the formation of an ether linkage between a substituted pyrimidine derivative and an acetic acid moiety. The key step is the nucleophilic substitution or etherification reaction where a hydroxyl group on the pyrimidine ring or its precursor is reacted with an appropriate acetic acid derivative or its equivalent.
Two main approaches are identified:
Specific Synthetic Routes
Reaction of Hydroquinone Derivatives with 2-Methylsulfonyl-4,6-Disubstituted Pyrimidines
A closely related synthesis involves the preparation of 4-(4,6-dimethylpyrimidin-2-yloxy)phenoxy acetates, which share structural features with 2-[(4,6-Dimethylpyrimidin-5-yl)oxy]acetic acid. This method uses hydroquinone and 2-methylsulfonyl-4,6-disubstituted pyrimidines as starting materials, reacting in the presence of bases such as sodium hydroxide and phase transfer catalysts like benzyltriethylammonium chloride in solvents such as toluene and water at reflux temperatures. The reaction proceeds via nucleophilic aromatic substitution, yielding the ether-linked pyrimidine derivatives with satisfactory yields (typically above 70%).
Following this, the intermediate phenoxy ethers can be further reacted with chloroacetates in acetonitrile with potassium carbonate to introduce the acetic acid moiety, forming the target acetates. These reactions are typically carried out at moderate temperatures (70–80 °C) and under stirring for several hours to ensure complete conversion.
Etherification Using Sodium Hydroxide and Organic Solvents
A patent discloses a process for synthesizing pyrimidine-oxy derivatives using sodium hydroxide as a base and organic solvents such as benzene, toluene, xylene, or tetrahydrofuran. In this method, 2,6-resorcylic acid is reacted with sodium hydroxide to form a salt, which then reacts with 4,6-dimethoxy-2-methanesulfonyl pyrimidine under reflux for 6–8 hours. The reaction mixture is cooled, filtered, and the product is purified by silica gel chromatography. This process avoids the need for prior esterification steps and uses readily available raw materials, achieving yields around 70%.
Although this patent focuses on 2,6-bis[(4,6-dimethoxypyrimidin-2-yl)oxy] sodium benzoate, the reaction principles and conditions are applicable to the synthesis of 2-[(4,6-Dimethylpyrimidin-5-yl)oxy]acetic acid analogs, especially regarding the use of sodium hydroxide and phase transfer catalysis in ether formation.
Reaction Conditions and Catalysts
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Base | Sodium hydroxide, potassium carbonate | Facilitates deprotonation and nucleophilic substitution |
| Solvent | Toluene, benzene, tetrahydrofuran, acetonitrile | Choice depends on solubility and reaction type |
| Catalyst | Benzyltriethylammonium chloride (phase transfer catalyst) | Enhances reaction rate and yield |
| Temperature | Reflux (70–110 °C) | Ensures sufficient energy for substitution |
| Reaction Time | 3–8 hours | Optimized for maximum conversion |
| Purification | Silica gel column chromatography | Removes impurities and unreacted materials |
Yield and Purity
The yields reported for these etherification reactions range from 60% to 75%, depending on the exact substrates and conditions used. Purity is typically confirmed by spectroscopic methods such as IR, ^1H-NMR, and mass spectrometry, which verify the presence of characteristic functional groups and the integrity of the pyrimidine ring system.
Spectroscopic and Analytical Characterization
The synthesized 2-[(4,6-Dimethylpyrimidin-5-yl)oxy]acetic acid and related compounds are characterized by:
- Infrared Spectroscopy (IR): Exhibits characteristic C=O stretching vibrations (~1700 cm^-1) from the carboxylic acid group and C-O-C ether linkages (~1200 cm^-1).
- Proton Nuclear Magnetic Resonance (^1H-NMR): Shows singlets corresponding to methyl groups on the pyrimidine ring (around δ 2.3 ppm), methylene protons adjacent to the ether oxygen (δ 4.5–4.6 ppm), and aromatic protons of the pyrimidine ring (δ 5.7–6.7 ppm).
- Mass Spectrometry (MS): Confirms molecular weight consistent with the formula C8H10N2O3.
- Elemental Analysis: Matches theoretical values for carbon, hydrogen, nitrogen, and oxygen content.
Summary Table of Preparation Methods
| Method No. | Starting Materials | Key Reagents/Catalysts | Solvent(s) | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | Hydroquinone + 2-methylsulfonyl-4,6-dimethylpyrimidine | NaOH, benzyltriethylammonium chloride (PTC) | Toluene + water | Reflux 3.5 h | ~70 | Followed by reaction with chloroacetate |
| 2 | 2,6-Resorcylic acid + 4,6-dimethoxy-2-methanesulfonyl pyrimidine | NaOH, triethyl benzyl ammonium chloride | Benzene, toluene, or THF | Reflux 6–8 h | ~70 | Avoids esterification and hydrogenation |
| 3 | 2-(4-Hydroxyphenoxy)-4,6-dimethylpyrimidine + chloroacetates | K2CO3 | Acetonitrile | 70–80 °C, several hours | Variable | Introduces acetic acid ester moiety |
Chemical Reactions Analysis
2-[(4,6-Dimethylpyrimidin-5-yl)oxy]aceticacid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[(4,6-Dimethylpyrimidin-5-yl)oxy]aceticacid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[(4,6-Dimethylpyrimidin-5-yl)oxy]aceticacid involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:
Binding to Enzymes: It may inhibit or activate certain enzymes involved in metabolic pathways.
Interacting with DNA/RNA: The pyrimidine ring structure allows it to interact with nucleic acids, potentially affecting gene expression and protein synthesis.
Modulating Cellular Pathways: It can influence various cellular signaling pathways, leading to changes in cell behavior and function.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Observations :
- Substituent Position 2: The presence of amino (NH₂), butan-2-yl, or hydroxy groups alters solubility and reactivity. For example, the amino derivative (CAS 933687-60-6) is classified as an irritant , while the butan-2-yl analog forms a stable hydrochloride salt .
- Acetic Acid Moiety : Common to all compounds, this group enables hydrogen bonding and salt formation, influencing pharmacokinetics .
Crystallographic and Structural Insights
The crystal structure of related pyrimidine derivatives, such as N-(2-amino-4,6-dihydroxypyrimidin-5-yl)acetamide dihydrate, reveals planar pyrimidine rings stabilized by hydrogen bonds, which may guide the design of 2-[(4,6-Dimethylpyrimidin-5-yl)oxy]acetic acid for solid-state applications .
Biological Activity
2-[(4,6-Dimethylpyrimidin-5-yl)oxy]acetic acid is a compound featuring a pyrimidine ring with two methyl substitutions and an acetic acid functional group. Its molecular formula is C${10}$H${12}$N${2}$O${3}$. This compound has garnered significant attention for its potential biological activities, particularly in medicinal chemistry and agriculture.
Synthesis
The synthesis of 2-[(4,6-Dimethylpyrimidin-5-yl)oxy]acetic acid typically involves refluxing pyrimidine derivatives with acetic acid. For instance, one method reported an 86% yield using a mixture of 4-(4,6-dimethylpyrimidin-5-yloxy)acetic acid in ethanol. The structure includes an ether bond linking the pyrimidine moiety to the acetic acid, which is crucial for its biological properties.
Antimicrobial Properties
Research indicates that compounds similar to 2-[(4,6-Dimethylpyrimidin-5-yl)oxy]acetic acid exhibit antimicrobial properties. Studies have shown that derivatives of pyrimidine can interact with various biological targets, influencing processes such as cell signaling and metabolic pathways. Molecular docking studies suggest that this compound may inhibit enzymes critical for bacterial survival, indicating its potential as a pharmaceutical candidate against microbial resistance.
Interaction with Enzymes
The biological activity of 2-[(4,6-Dimethylpyrimidin-5-yl)oxy]acetic acid extends to its interactions with specific enzymes. It has been studied for its ability to modulate enzyme activity, which could be beneficial in therapeutic applications. For example, it may interact with enzymes involved in metabolic pathways, potentially leading to altered physiological responses.
The mechanism by which 2-[(4,6-Dimethylpyrimidin-5-yl)oxy]acetic acid exerts its effects involves binding to specific molecular targets such as enzymes or receptors. This interaction can lead to inhibition or activation of biochemical pathways that are crucial for cellular function and survival.
Comparative Analysis
To better understand the uniqueness of 2-[(4,6-Dimethylpyrimidin-5-yl)oxy]acetic acid, a comparative analysis with structurally similar compounds is presented below:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 4,6-Dimethylpyrimidine | Pyrimidine base with two methyl groups | Basic structure; lacks the acetic acid moiety |
| 2-Amino-4,6-dimethylpyrimidine | Amino group substitution on pyrimidine | More reactive due to the amino group |
| 4-(Hydroxy)phenylacetic acid | Phenolic structure linked to acetic acid | Lacks the pyrimidine ring; different biological activity |
| 2-(Pyridin-3-yloxy)acetic acid | Pyridine instead of pyrimidine | Different nitrogen heterocycle affecting properties |
This table illustrates how the specific combination of a pyrimidine ring and an acetic acid group in 2-[(4,6-Dimethylpyrimidin-5-yl)oxy]acetic acid may confer distinct biological activities compared to other related compounds.
Case Studies
Several studies have investigated the biological effects of similar compounds. For instance:
- Antimicrobial Activity : A study demonstrated that pyrimidine derivatives significantly inhibited bacterial growth in vitro. The structure of these compounds was critical for their efficacy against resistant strains.
- Enzyme Inhibition : Research focused on the inhibition of specific metabolic enzymes by pyrimidine derivatives showed promising results in reducing metabolic rates associated with certain diseases .
- Cancer Research : Compounds containing pyrimidine moieties have been evaluated as potential chemotherapeutic agents. For example, small molecule inhibitors targeting multi-receptor tyrosine kinases have shown effectiveness in treating advanced cancers .
Q & A
Q. What safety protocols are critical when handling 2-[(4,6-Dimethylpyrimidin-5-yl)oxy]acetic acid in laboratory settings?
- Methodological Answer: Follow hazard mitigation strategies for pyrimidine derivatives, including:
- Use of nitrile gloves, lab coats, and ANSI-approved safety goggles to prevent skin/eye contact .
- Local exhaust ventilation to minimize aerosol formation and inhalation risks .
- Immediate decontamination procedures: Flush eyes with water for 15 minutes and wash skin with soap/water upon exposure .
- Store in airtight containers at room temperature, away from incompatible agents like strong oxidizers .
Q. How can researchers confirm the structural identity and purity of this compound?
- Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Analyze and spectra to verify substituent positions on the pyrimidine ring and acetic acid moiety. Compare chemical shifts with analogous compounds (e.g., 2-(2-amino-4,6-dimethylpyrimidin-5-yl)acetic acid, δ 2.3 ppm for methyl groups) .
- Mass Spectrometry (MS): Confirm molecular weight (expected [M+H] ~ 223.2) and fragmentation patterns .
- High-Performance Liquid Chromatography (HPLC): Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95%) .
Q. What synthetic strategies are recommended for optimizing yield?
- Methodological Answer:
- Protection-Deprotection: Protect the acetic acid moiety with tert-butyl groups to prevent side reactions during pyrimidine functionalization .
- Catalysis: Employ palladium catalysts for regioselective etherification at the pyrimidine C5 position .
- Purification: Use gradient column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water .
Advanced Research Questions
Q. How can crystallographic data discrepancies be resolved during structural refinement?
- Methodological Answer:
- Software Tools: Use SHELXL for least-squares refinement, adjusting parameters like occupancy ratios for disordered atoms or thermal displacement (ADPs) .
- Validation: Cross-validate with WinGX/ORTEP for anisotropic displacement ellipsoid visualization and geometry analysis (e.g., bond length tolerance ±0.02 Å) .
- Twinned Data: Apply HKLF5 format in SHELXL to handle twinning and improve R-factor convergence (<0.05) .
Q. How do hydrogen-bonding networks influence the compound’s crystal packing?
- Methodological Answer:
- Graph Set Analysis: Use Etter’s formalism to classify hydrogen bonds (e.g., ) into motifs like or , which stabilize layered structures .
- Synthons: Identify dominant synthons (e.g., carboxylic acid dimers) using Mercury Software and compare with related pyrimidine-acetic acid derivatives .
Q. What computational methods predict the compound’s reactivity in biological systems?
- Methodological Answer:
- Docking Studies: Use AutoDock Vina to model interactions with enzymes (e.g., kinases) via the pyrimidine ring’s electron-deficient π-system .
- QM/MM Simulations: Calculate charge distribution (Mulliken charges) to assess nucleophilic attack susceptibility at the ether oxygen .
Q. How can stability under varying pH conditions be systematically evaluated?
- Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
